4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene
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Overview
Description
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro group, a methylphenoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(4-methylphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 4-Chloro-1-(4-methylphenoxy)-2-aminobenzene.
Substitution: Products depend on the nucleophile used, e.g., 4-amino-1-(4-methylphenoxy)-2-nitrobenzene.
Oxidation: 4-Chloro-1-(4-carboxyphenoxy)-2-nitrobenzene.
Scientific Research Applications
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-methylphenoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1-(4-methylphenoxy)benzene:
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a methyl group, leading to different chemical properties.
Uniqueness
4-Chloro-1-(4-methylphenoxy)-2-nitrobenzene is unique due to the presence of both a chloro group and a nitro group on the benzene ring, which allows it to undergo a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and various industrial applications.
Properties
CAS No. |
54495-31-7 |
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Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
4-chloro-1-(4-methylphenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(14)8-12(13)15(16)17/h2-8H,1H3 |
InChI Key |
KVDVUQFLVJSFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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